Novaluzid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

64721-20-6 |

|---|---|

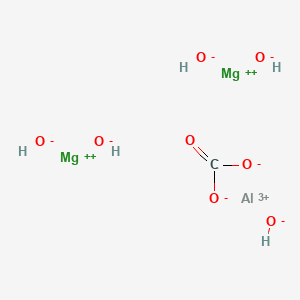

Molecular Formula |

CH5AlMg2O8 |

Molecular Weight |

220.64 g/mol |

IUPAC Name |

aluminum;dimagnesium;carbonate;pentahydroxide |

InChI |

InChI=1S/CH2O3.Al.2Mg.5H2O/c2-1(3)4;;;;;;;;/h(H2,2,3,4);;;;5*1H2/q;+3;2*+2;;;;;/p-7 |

InChI Key |

RCIVDVHWDMCMKT-UHFFFAOYSA-G |

SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Al+3] |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Al+3] |

Synonyms |

aluminium hydroxide - magnesium carbonate aluminium hydroxide, magnesium carbonate drug combination Balancid Novaluzid |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Novaluzid's Active Ingredients: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the active pharmaceutical ingredients found in Novaluzid: Aluminum Hydroxide, Magnesium Hydroxide, and Magnesium Carbonate. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation.

Active Ingredients Overview

This compound is an antacid medication designed to neutralize excess stomach acid, providing relief from heartburn and indigestion. Its efficacy is derived from a combination of inorganic salts that act as weak bases. The primary active ingredients are:

-

Aluminum Hydroxide (Al(OH)₃)

-

Magnesium Hydroxide (Mg(OH)₂)

-

Magnesium Carbonate (MgCO₃) (in some formulations)

These compounds react with gastric hydrochloric acid (HCl) to form salt and water, thereby increasing the pH of the stomach contents.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound's active ingredients.

Table 1: Physicochemical Properties of Aluminum Hydroxide

| Property | Value |

| Molecular Formula | Al(OH)₃ |

| Molar Mass | 78.00 g/mol |

| Melting Point | 300 °C (decomposes) |

| Boiling Point | Not applicable (decomposes) |

| Density | 2.42 g/cm³ |

| Solubility in Water | Practically insoluble (0.0001 g/100 mL) |

| Solubility in Other Solvents | Soluble in strong acids and alkaline solutions |

| pKa (Acidity) | >7 |

| Partition Coefficient (LogP) | Not applicable for inorganic hydroxides |

Table 2: Physicochemical Properties of Magnesium Hydroxide

| Property | Value |

| Molecular Formula | Mg(OH)₂ |

| Molar Mass | 58.32 g/mol |

| Melting Point | 350 °C (decomposes) |

| Boiling Point | Not applicable (decomposes) |

| Density | 2.34 g/cm³ |

| Solubility in Water | Sparingly soluble (0.00064 g/100 mL at 25°C) |

| Solubility in Other Solvents | Soluble in dilute acids and ammonium salt solutions; insoluble in alcohol.[1] |

| pKa (Basicity) | Approximately 10.5 |

| Partition Coefficient (LogP) | Not applicable for inorganic hydroxides |

Table 3: Physicochemical Properties of Magnesium Carbonate

| Property | Value |

| Molecular Formula | MgCO₃ |

| Molar Mass | 84.31 g/mol |

| Melting Point | 350 °C (decomposes)[2] |

| Boiling Point | Not applicable (decomposes) |

| Density | 2.96 g/cm³ |

| Solubility in Water | Very slightly soluble (0.0139 g/100 mL at 25°C)[2] |

| Solubility in Other Solvents | Soluble in acids and aqueous carbon dioxide; insoluble in acetone and ammonia.[2] |

| pKa (Basicity of CO₃²⁻) | The second pKa of carbonic acid is 10.33 |

| Partition Coefficient (LogP) | Not applicable for inorganic carbonates |

Experimental Protocols

This section details the methodologies for determining key physicochemical parameters of the active ingredients.

Determination of Melting Point by Capillary Method

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For substances that decompose, the temperature at which decomposition begins is noted.

Determination of Aqueous Solubility by Gravimetric Method

Objective: To quantify the amount of a substance that dissolves in water at a specific temperature to form a saturated solution.

Methodology:

-

Solution Preparation: An excess amount of the solid is added to a known volume of distilled water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: A known volume of the clear saturated solution is transferred to a pre-weighed container.

-

Evaporation: The solvent (water) is evaporated to dryness under controlled heating.

-

Quantification: The container with the solid residue is weighed, and the mass of the dissolved solid is determined. The solubility is then expressed in g/100 mL.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substance.

Methodology:

-

Solution Preparation: A solution of the substance with a known concentration is prepared in a suitable solvent (typically water).

-

Apparatus Setup: A calibrated pH meter with an electrode is immersed in the solution. The solution is continuously stirred.

-

Titration: A standardized solution of a strong acid (for a basic substance) or a strong base (for an acidic substance) is gradually added to the solution from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Signaling Pathways and Experimental Workflows

Acid Neutralization Pathway

The primary mechanism of action for the active ingredients in this compound is the direct neutralization of gastric acid. This can be represented as a simple chemical signaling pathway.

References

The Genesis of Gastric Relief: A Technical Guide to the Development and Formulation of Combination Antacids like Novaluzid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and formulation of combination antacids, with a particular focus on the principles underlying products such as Novaluzid. We delve into the scientific rationale for their creation, the experimental methodologies used to characterize their activity, and the clinical data that established their therapeutic role.

Historical Perspective: The Evolution from Single Agents to Combination Therapy

The use of simple alkalis to neutralize stomach acid dates back centuries. However, the modern era of antacid therapy began with the systematic investigation of various chemical agents for their ability to alleviate the symptoms of acid-related gastrointestinal disorders. Early formulations often relied on single ingredients such as sodium bicarbonate or calcium carbonate. While effective in providing rapid neutralization, these were often associated with undesirable side effects. For instance, sodium bicarbonate could lead to systemic alkalosis, while calcium carbonate was linked to acid rebound and constipation.

The mid-20th century saw the emergence of aluminum and magnesium-based antacids. Aluminum hydroxide was recognized for its slow but sustained neutralizing action and its ability to adsorb pepsin. Conversely, magnesium hydroxide offered more rapid and potent acid neutralization. A significant challenge with these single-agent therapies was their impact on gastrointestinal motility; aluminum hydroxide is constipating, while magnesium hydroxide has a laxative effect.

Core Formulation and Mechanism of Action

This compound is a combination antacid preparation. The active ingredients are typically:

-

Aluminum Hydroxide: Reacts with hydrochloric acid in the stomach to form aluminum chloride and water. This reaction is relatively slow, providing a prolonged neutralizing effect.

-

Magnesium Hydroxide: Reacts more rapidly with hydrochloric acid to form magnesium chloride and water, offering quick relief from symptoms.

The combination of these two agents provides a balanced and sustained control of gastric pH.

Signaling Pathway of Gastric Acid Secretion

To understand the therapeutic target of antacids, it is crucial to comprehend the physiological process of gastric acid secretion. The parietal cells in the stomach lining are responsible for secreting hydrochloric acid. This process is regulated by a complex interplay of neural, hormonal, and paracrine signals. The key stimulants are acetylcholine (released from vagus nerve endings), gastrin (a hormone released from G-cells), and histamine (released from enterochromaffin-like cells). These signaling molecules bind to their respective receptors on the basolateral membrane of the parietal cell, triggering intracellular signaling cascades that ultimately lead to the activation of the H+/K+-ATPase proton pump on the apical membrane, which secretes H+ ions into the gastric lumen.

Experimental Protocols for Antacid Evaluation

The development of any antacid formulation relies on rigorous in-vitro and in-vivo testing to characterize its acid-neutralizing properties.

In-Vitro Acid-Neutralizing Capacity (ANC) Test (USP <301>)

This widely used method determines the total amount of acid that a single dose of an antacid can neutralize.

Methodology:

-

Sample Preparation: A precise weight of the antacid tablet is crushed, or a specific volume of the liquid suspension is measured.

-

Reaction: The sample is added to a known excess of 0.1 N hydrochloric acid.

-

Incubation: The mixture is stirred continuously in a 37°C water bath for a defined period (typically 15 minutes) to simulate stomach conditions.

-

Back-Titration: The excess, unreacted hydrochloric acid is then titrated with a standardized solution of 0.5 N sodium hydroxide to a pH of 3.5.

-

Calculation: The number of milliequivalents (mEq) of acid consumed by the antacid is calculated by subtracting the amount of acid neutralized by the sodium hydroxide from the initial amount of acid added.

Rossett-Rice Test (Dynamic In-Vitro Model)

This dynamic test provides a more physiologically relevant assessment of an antacid's performance by simulating the continuous secretion of gastric acid.

Methodology:

-

Initial Setup: A reaction vessel is filled with a specific volume of 0.1 N hydrochloric acid and maintained at 37°C with constant stirring.

-

Antacid Addition: The antacid sample is introduced into the acid.

-

Simulated Acid Secretion: 0.1 N hydrochloric acid is continuously added to the vessel at a fixed rate (e.g., 4 mL/min) to mimic gastric acid production.

-

pH Monitoring: The pH of the solution is continuously monitored and recorded over time.

-

Data Analysis: Key parameters are determined from the resulting pH-time curve, including the time to reach a pH of 3.0 (onset of action) and the "Rossett-Rice time," which is the duration for which the pH is maintained between 3.0 and 5.0 (duration of action).

Quantitative Data and Clinical Efficacy

While specific preclinical data for the original this compound formulation is not publicly available, a randomized, placebo-controlled clinical trial published in 1985 provides valuable insights into its efficacy and safety in patients with reflux esophagitis.

Table 1: Summary of a Clinical Trial of this compound in Reflux Esophagitis

| Parameter | This compound (10 ml, 7 times daily) | Ranitidine (150 mg, twice daily) | Placebo |

| Number of Patients | 57 (in crossover design) | 57 (in crossover design) | 57 (in crossover design) |

| Treatment Duration | 6 weeks per period | 6 weeks per period | 6 weeks per period |

| Primary Efficacy Endpoint | Reduction in pain score | Reduction in pain score | Reduction in pain score |

| Key Efficacy Outcome | Superior to placebo (p < 0.005) | Superior to placebo (p < 0.005) | - |

| Comparison to Ranitidine | No statistically significant difference | - | - |

| Withdrawals due to Insufficient Effect | Not specified | Not specified | 5 |

| Withdrawals due to Side Effects | 6 | 2 | Not specified |

Data sourced from a 1985 randomized, three-period change-over clinical trial.

The results of this study demonstrated that high-dose this compound was significantly more effective than placebo in reducing the pain associated with reflux esophagitis and was comparable in efficacy to the H2-receptor antagonist, ranitidine. The higher number of withdrawals due to side effects in the this compound group compared to the ranitidine group is a noteworthy observation from this trial.

Conclusion

Combination antacids like this compound represent a significant milestone in the management of acid-related gastric disorders. Their development was driven by a clear scientific rationale to create a product with a balanced side-effect profile and a dual-action mechanism for both rapid and sustained acid neutralization. The formulation of aluminum hydroxide and magnesium hydroxide addresses the limitations of single-agent therapies. The efficacy and safety of these combination products have been established through standardized in-vitro testing methodologies and clinical trials. While newer classes of acid-suppressing medications, such as proton pump inhibitors and H2-receptor antagonists, have since become prominent, combination antacids remain a valuable and widely used option for the rapid relief of occasional heartburn and indigestion. The historical development of these formulations serves as a classic example of iterative drug development, where understanding the limitations of existing therapies directly informs the design of improved therapeutic agents.

An In-depth Technical Review of the Buffering Capacity of Novaluzid's Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the buffering capacity of the active pharmaceutical ingredients in Novaluzid, a combination antacid. The document details the mechanism of action, quantitative buffering performance, and the standardized experimental protocols used to evaluate its efficacy.

Introduction to this compound and its Active Components

This compound is an antacid formulation designed for the rapid neutralization of gastric acid. Its efficacy is derived from a synergistic combination of active ingredients: aluminum hydroxide, magnesium hydroxide, and magnesium carbonate. This combination is intended to provide a balanced and sustained buffering effect in the stomach, alleviating symptoms associated with hyperacidity. One chewable tablet of this compound is formulated to neutralize 25 milliequivalents (mEq) of hydrochloric acid (HCl), maintaining the gastric pH within a range of 3 to 7.[1][2]

The combination of aluminum and magnesium hydroxides is a common strategy in antacid formulations. Magnesium hydroxide is a fast-acting neutralizing agent, while aluminum hydroxide provides a slower, more sustained action.[3] This combination also helps to mitigate the potential side effects of each component; magnesium salts can have a laxative effect, while aluminum salts may be constipating.[2]

Mechanism of Action: Neutralization of Gastric Acid

The primary mechanism of action for this compound's components is direct chemical neutralization of the hydrochloric acid secreted by parietal cells in the stomach lining. As weak bases, aluminum hydroxide and magnesium hydroxide react with the strong acid HCl to form neutral salts and water.[4]

The chemical reactions are as follows:

-

Aluminum Hydroxide: Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O

-

Magnesium Hydroxide: Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O

-

Magnesium Carbonate: MgCO₃ + 2HCl → MgCl₂ + H₂O + CO₂

This neutralization process leads to an increase in the gastric pH, which in turn reduces the proteolytic activity of pepsin, an enzyme that is most active in a highly acidic environment. By raising the pH, this compound provides symptomatic relief from conditions such as heartburn and dyspepsia.[5]

Quantitative Analysis of Buffering Capacity

The effectiveness of an antacid is quantified by its acid-neutralizing capacity (ANC), which is the amount of acid that can be neutralized by a single dose. The U.S. Food and Drug Administration (FDA) requires antacid products to have a minimum ANC of 5 mEq per dose. As previously stated, a single tablet of this compound has an ANC of 25 mEq.[1][2]

For comparative purposes, the following table summarizes the ANC of various antacid components and formulations as reported in the literature.

| Antacid Component/Formulation | Acid-Neutralizing Capacity (mEq) | Reference(s) |

| This compound (1 chewable tablet) | 25 | [1][2] |

| Hydrotalcite | 28.26 ± 0.3 | [6] |

| Aluminum Hydroxide/Magnesium Hydroxide Combination (Oral Suspension) | 49.85 ± 0.97 | [7] |

| Aluminum Hydroxide/Magnesium Hydroxide Combination (Tablet) | 27.70 ± 0.79 | [7] |

| Sodium Bicarbonate | 7.40 ± 0.12 | [6] |

Experimental Protocols for Buffering Capacity Assessment

The in-vitro evaluation of an antacid's buffering capacity is crucial for determining its efficacy. The following are detailed methodologies for key experiments.

Acid-Neutralizing Capacity (ANC) Test (USP <301>)

This method determines the total amount of acid that can be neutralized by an antacid.

Procedure:

-

An accurately weighed sample of the antacid is placed in a flask containing a precise volume of 0.1 M hydrochloric acid.

-

The mixture is stirred at 37°C for a specified period, typically one hour, to simulate gastric conditions.

-

The solution is then filtered.

-

A known volume of the filtrate is titrated with a standardized solution of 0.1 M sodium hydroxide to a pH of 3.5.[5]

-

A blank determination is performed using the same procedure without the antacid sample.

-

The ANC is calculated based on the difference in the volume of sodium hydroxide used for the sample and the blank.

Rossett-Rice Test

This dynamic test simulates the continuous secretion of gastric acid to evaluate the duration of an antacid's buffering action.

Procedure:

-

A specified dose of the antacid is added to a beaker containing a known volume of simulated gastric fluid (0.1 N HCl) maintained at 37°C.

-

The initial pH is recorded.

-

Simulated gastric fluid is continuously added to the beaker at a constant rate.

-

The pH of the solution is monitored and recorded over time.

-

The "Rossett-Rice time" is the duration for which the antacid maintains the pH of the solution between 3.0 and 5.0.[8][9]

Visualizing the Context of Antacid Action

The following diagrams illustrate the physiological context and experimental evaluation of antacid buffering capacity.

References

- 1. docetp.mpa.se [docetp.mpa.se]

- 2. fass.se [fass.se]

- 3. Evaluation of antacid suspensions containing aluminum hydroxide and magnesium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Evaluation of buffering capacity and acid neutralizing-pH time profile of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 8. recentscientific.com [recentscientific.com]

- 9. In vitro acid reactivity of three commercial antacid tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Magnesium Carbonate in the Antacid Formulation of Novaluzid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role and function of magnesium carbonate within the combination antacid formulation of Novaluzid. This compound is designed for the rapid neutralization of gastric acid, providing symptomatic relief from heartburn and acid indigestion. Its efficacy is derived from a synergistic combination of active ingredients, including magnesium carbonate, which plays a crucial role in its acid-neutralizing capacity and overall therapeutic profile. This document will explore the quantitative composition of this compound, the mechanism of action of its components, detailed experimental protocols for evaluating its efficacy, and the physiological pathways it modulates.

Introduction to this compound and its Active Components

This compound is an over-the-counter antacid preparation formulated to alleviate the symptoms of excess stomach acid. The therapeutic efficacy of this compound is achieved through the combined action of three active ingredients: aluminum hydroxide, magnesium hydroxide, and magnesium carbonate. This combination of a fast-acting magnesium salt with the slower-acting aluminum salt provides both rapid and sustained relief. Magnesium carbonate, in particular, contributes significantly to the initial acid neutralization.

The combination of magnesium and aluminum salts is a common strategy in antacid formulations. While magnesium salts can have a laxative effect, aluminum salts may cause constipation; their combination is intended to mitigate these potential side effects.[1]

Quantitative Composition and Physicochemical Properties

The precise formulation of this compound provides a balanced acid-neutralizing capacity. The quantitative data for the active ingredients in this compound chewable tablets are summarized below.

| Active Ingredient | Quantity per Chewable Tablet | Molar Equivalent |

| Aluminum Hydroxide | Equivalent to 140 mg Aluminum | 5.20 mmol Al |

| Magnesium Hydroxide & Magnesium Carbonate | Equivalent to 118 mg Magnesium | 4.84 mmol Mg |

| Total Acid Neutralizing Capacity | 25 mmol HCl |

Table 1: Quantitative Composition of this compound Chewable Tablets.[2][3][4]

Magnesium carbonate (MgCO₃) is a white, powdered inorganic salt. In pharmaceutical preparations, it serves as a potent antacid and, in some formulations, as a diluent or filler due to its inert nature.[5][]

Mechanism of Action

Gastric Acid Neutralization

The primary role of magnesium carbonate in this compound is the direct chemical neutralization of hydrochloric acid (HCl) in the stomach. This reaction is rapid and effectively increases the gastric pH, providing quick symptomatic relief. The chemical equation for this reaction is:

MgCO₃ + 2HCl → MgCl₂ + H₂O + CO₂[5]

This reaction not only consumes excess acid but also produces carbon dioxide gas, which may cause belching in some individuals.

The other active components, aluminum hydroxide and magnesium hydroxide, also neutralize stomach acid through the following reactions:

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O

The combination of these three active ingredients ensures a multi-faceted approach to acid neutralization, with magnesium carbonate and magnesium hydroxide providing rapid onset, and aluminum hydroxide offering a more sustained effect.

Impact on Pepsin Activity

Gastric acid provides the optimal low pH environment for the proteolytic enzyme pepsin to function. By increasing the gastric pH to above 4.0, antacids like this compound inhibit the activity of pepsin, further protecting the gastric mucosa from damage.[7][8]

Signaling Pathways in Gastric Acid Secretion

To understand the therapeutic context of this compound, it is essential to be familiar with the physiological pathways that regulate gastric acid secretion. The primary stimulants for acid secretion from parietal cells are histamine, acetylcholine, and gastrin. Antacids like this compound do not inhibit acid production but rather neutralize the acid that has already been secreted.

Experimental Protocols for Efficacy Evaluation

The efficacy of an antacid is primarily determined by its Acid-Neutralizing Capacity (ANC). The following is a detailed methodology for determining the ANC of an antacid formulation like this compound, based on the United States Pharmacopeia (USP) General Chapter <301>.[9][10][11]

Principle

The method is a back-titration procedure. A known excess of hydrochloric acid is added to the antacid sample to simulate the acidic environment of the stomach. The remaining acid, which was not neutralized by the antacid, is then titrated with a standardized solution of sodium hydroxide to a specific pH endpoint. The amount of acid neutralized by the antacid can then be calculated.

Reagents and Equipment

-

Hydrochloric Acid (1.0 N): Standardized.

-

Sodium Hydroxide (0.5 N): Standardized.

-

pH meter: Calibrated with standard buffers.

-

Magnetic stirrer and stir bar.

-

Buret (50 mL).

-

Beakers (250 mL).

-

Water bath maintained at 37 ± 3 °C.

Sample Preparation

-

For chewable tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to the minimum labeled dosage and transfer to a 250-mL beaker.[11]

-

Add 70 mL of deionized water and mix on the magnetic stirrer for 1 minute.

Titration Procedure

-

Place the beaker in the 37 °C water bath and continue stirring.

-

Pipet 30.0 mL of 1.0 N hydrochloric acid VS into the sample preparation.

-

Stir for 15 minutes.

-

Begin titrating the excess hydrochloric acid with 0.5 N sodium hydroxide VS.

-

The titration is complete when a stable pH of 3.5 is reached and maintained for 10-15 seconds.

-

Record the volume of sodium hydroxide used.

-

Perform a blank titration using 70 mL of water and 30.0 mL of 1.0 N hydrochloric acid VS.

Calculation of Acid-Neutralizing Capacity

The ANC, expressed in milliequivalents (mEq) of acid consumed, is calculated as follows:

ANC = (VB - VS) × NNaOH

Where:

-

VB is the volume (in mL) of 0.5 N sodium hydroxide VS used for the blank.

-

VS is the volume (in mL) of 0.5 N sodium hydroxide VS used for the sample.

-

NNaOH is the normality of the sodium hydroxide solution.

The USP requirement for an antacid is a minimum ANC of 5 mEq per dose.[11]

Clinical Significance and Formulation Advantage

Clinical studies have demonstrated that antacid formulations containing magnesium carbonate provide significant symptomatic relief from heartburn.[7] The combination of aluminum hydroxide and magnesium salts in this compound offers a balanced therapeutic profile.

Logical Relationship of Components

The formulation of this compound is based on a logical relationship between its active ingredients to maximize efficacy and minimize side effects.

Conclusion

Magnesium carbonate is a cornerstone of the this compound antacid formulation, providing rapid and effective neutralization of gastric acid. Its combination with magnesium hydroxide and aluminum hydroxide results in a product with a high acid-neutralizing capacity, a swift onset of action, and a favorable side-effect profile. The established experimental protocols, such as the USP <301> method, provide a reliable framework for the quantitative assessment of its efficacy. For drug development professionals, the formulation of this compound serves as an excellent example of a well-balanced, multi-component approach to treating symptoms of gastric hyperacidity.

References

- 1. The Mechanism of Action of Antacids | The University of Tennessee at Martin - Edubirdie [edubirdie.com]

- 2. This compound® (Tuggtablett) • Bipacksedel | FASS Patient [fass.se]

- 3. This compound Cooper - Felleskatalogen Pasientutgave [felleskatalogen.no]

- 4. This compound tyggetabletter 100 stk | Apotera.no [apotera.no]

- 5. Pharmaceutical Grade Magnesium Carbonate: Applications, Benefits [magnesiumking.com]

- 7. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]

- 10. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]

- 11. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Absorption of Novaluzid's Mineral Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Novaluzid is an antacid medication formulated with a combination of aluminum hydroxide and magnesium hydroxide.[1] Its primary mechanism of action is the direct neutralization of gastric acid, providing rapid relief from symptoms of heartburn, acid indigestion, and sour stomach.[1] While its therapeutic effect is localized to the stomach, a small fraction of its mineral components, aluminum and magnesium, can be systemically absorbed. This technical guide provides an in-depth analysis of the pharmacokinetics and absorption profile of these mineral components, compiles available quantitative data, and details relevant experimental protocols for their study.

Pharmacokinetics of Mineral Components

The systemic exposure to aluminum and magnesium following the administration of this compound is generally low. The extent of absorption is influenced by several factors, including the chemical form of the mineral, gastric pH, and the presence of dietary components.

Aluminum Hydroxide

Aluminum hydroxide is considered a non-systemic antacid due to its low water solubility and poor absorption from the gastrointestinal tract.[1] Upon oral administration, aluminum hydroxide reacts with hydrochloric acid in the stomach to form aluminum chloride.

Absorption: The absorption of aluminum from antacids is minimal. Studies have shown that less than 1% of the bioavailable aluminum is absorbed through the gastrointestinal tract.[2] One study utilizing a highly sensitive 26Al microtracer determined the fraction of absorbed aluminum from an antiperspirant formulation to be as low as 0.00052%, highlighting its poor dermal absorption, which can be considered indicative of its low oral bioavailability as well.[3] Factors such as the presence of citrate can significantly enhance aluminum absorption by forming soluble complexes.[4]

Distribution: Absorbed aluminum binds to plasma proteins, primarily transferrin, and is distributed throughout the body.[5] The highest concentrations are typically found in bone and lung tissues.[6]

Metabolism: Aluminum is not metabolized in the body.

Excretion: The small amount of absorbed aluminum is primarily excreted through the kidneys via urine.[2][7] In individuals with normal renal function, transient increases in aluminum uptake are managed by a corresponding increase in urinary excretion.[2]

Magnesium Hydroxide

Magnesium hydroxide is also a common component of non-systemic antacids.[1] It reacts with gastric acid to form magnesium chloride.

Absorption: The bioavailability of magnesium from oral supplements varies depending on the salt form, with more soluble forms exhibiting greater absorption.[8] Studies on various magnesium supplements suggest a bioavailability ranging from 15% to 40%.[9] The absorption of magnesium primarily occurs in the small intestine.

Distribution: An adult body contains approximately 25 grams of magnesium, with 50-60% residing in the bones and the remainder in soft tissues.[8] Less than 1% of total body magnesium is found in the blood serum.[8]

Metabolism: Magnesium is an essential mineral and does not undergo metabolism in the traditional sense. It is a cofactor in over 300 enzymatic reactions.[8]

Excretion: Magnesium homeostasis is primarily regulated by the kidneys.[8] Absorbed magnesium that is not utilized by the body is excreted in the urine.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative data on the pharmacokinetics of aluminum and magnesium from oral antacid formulations. It is important to note that these values are derived from various studies and may not be specific to this compound but are representative of its mineral components.

Table 1: Pharmacokinetic Parameters of Aluminum from Oral Antacids

| Parameter | Value | Reference |

| Bioavailability | < 1% | [2] |

| 0.06 - 0.1% (from 26Al studies) | [5] | |

| Primary Route of Excretion | Renal (Urine) | [2][7] |

| Primary Tissues of Distribution | Bone, Lungs | [6] |

Table 2: Pharmacokinetic Parameters of Magnesium from Oral Supplements

| Parameter | Value | Reference |

| Bioavailability | 15 - 40% (Varies by salt form) | [9] |

| Primary Route of Excretion | Renal (Urine) | [8] |

| Primary Tissues of Distribution | Bone, Soft Tissues | [8] |

Experimental Protocols

The study of the pharmacokinetics and absorption of this compound's mineral components involves a variety of in vitro and in vivo experimental models.

In Vitro Dissolution Testing

Objective: To determine the rate and extent to which the active ingredients (aluminum hydroxide and magnesium hydroxide) are released from the dosage form under simulated gastric conditions.

Methodology (Based on USP <711> Dissolution): [10]

-

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used.[11]

-

Dissolution Medium: 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid. The volume is typically 900 mL.[10][11]

-

Temperature: Maintained at 37 ± 0.5°C.[10]

-

Agitation: The paddle speed is typically set at 50 or 75 rpm.[11]

-

Procedure: a. A this compound tablet is placed in the dissolution vessel. b. The apparatus is started, and samples of the dissolution medium are withdrawn at predetermined time intervals. c. The concentration of dissolved aluminum and magnesium in the samples is determined using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).[12]

-

Data Analysis: The cumulative percentage of the labeled amount of each mineral component dissolved is plotted against time to generate a dissolution profile.

In Vitro Intestinal Absorption (Caco-2 Cell Permeability Assay)

Objective: To assess the potential for intestinal epithelial transport of aluminum and magnesium.

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports until they form a differentiated monolayer with tight junctions, mimicking the intestinal barrier.[13]

-

Transport Buffer: A physiologically relevant buffer (e.g., Hank's Balanced Salt Solution) is used.

-

Procedure: a. The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). b. A solution containing a known concentration of aluminum or magnesium salt is added to the apical (donor) side of the monolayer. c. Samples are collected from the basolateral (receiver) side at various time points. d. The concentration of the mineral in the receiver compartment is quantified.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the absorption, distribution, and excretion of aluminum and magnesium in a living organism.

Methodology (Rodent Model): [15][16]

-

Animal Model: Sprague-Dawley rats are a commonly used model.[4]

-

Dosing: A suspension of this compound is administered orally via gavage.

-

Sample Collection: Blood samples are collected at various time points post-administration. Urine and feces are collected over a specified period.

-

Bioanalysis: The concentrations of aluminum and magnesium in plasma, urine, and feces are determined using sensitive analytical techniques like ICP-MS.

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life are calculated.

Signaling Pathways and Cellular Transport

The intestinal absorption of minerals is a complex process involving both transcellular and paracellular pathways. While the primary role of this compound is local, understanding the potential cellular interactions of its absorbed components is crucial.

Aluminum absorption is thought to be largely passive and can occur via the paracellular pathway, especially when complexed with citrate, which can disrupt tight junction integrity.[4] Some studies suggest that aluminum-induced oxidative stress may activate signaling pathways like ERK and NF-κB, which could further impact intestinal barrier function.[17]

Magnesium absorption involves both a saturable, active transport system (predominantly in the distal small intestine and colon) and a non-saturable, passive diffusion process that occurs throughout the intestine. The transient receptor potential melastatin (TRPM) channels, specifically TRPM6 and TRPM7, are key players in the active transcellular transport of magnesium.

Visualizations

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Aluminum Hydroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Assessment of dermal absorption of aluminium from a representative antiperspirant formulation using a (26Al)Al microtracer approach: a follow-up study in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site and mechanism of enhanced gastrointestinal absorption of aluminum by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Gastrointestinal absorption of aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]

- 9. Bioavailability of magnesium from different pharmaceutical formulations | springermedizin.de [springermedizin.de]

- 10. usp.org [usp.org]

- 11. uspnf.com [uspnf.com]

- 12. Evaluation of Aluminum and Magnesium Absorption Following the Oral Administration of an Antacid Suspension Containing Magaldrate in Healthy Women Under Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jddtonline.info [jddtonline.info]

- 16. researchgate.net [researchgate.net]

- 17. Effects of Aluminum on the Integrity of the Intestinal Epithelium: An in Vitro and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Interactions Between Novaluzid Components and Gastric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the active components of Novaluzid—primarily a combination of aluminum hydroxide (Al(OH)₃) and magnesium hydroxide (Mg(OH)₂) with and sometimes including magnesium carbonate (MgCO₃)—and gastric acid. The document outlines the fundamental chemical reactions, advanced evaluation methodologies, and the cytoprotective mechanisms that extend beyond simple acid neutralization.

Core Mechanism: Gastric Acid Neutralization

The primary therapeutic action of this compound is the direct chemical neutralization of hydrochloric acid (HCl), the main constituent of gastric acid. This acid-base reaction rapidly increases the pH of the stomach contents, providing relief from symptoms associated with excess gastric acidity.[1]

The neutralization reactions for the primary components are as follows:

-

Magnesium Carbonate (if present): MgCO₃ + 2HCl → MgCl₂ + H₂O + CO₂

These reactions result in the formation of water and soluble mineral salts, effectively reducing the free proton concentration in the gastric lumen.

Quantitative Analysis of Neutralization Capacity

The efficacy of an antacid is quantified by its Acid Neutralizing Capacity (ANC), typically expressed in milliequivalents (mEq) of acid neutralized per gram or dose of the antacid.[4][5][6] Formulations containing a combination of aluminum hydroxide and magnesium hydroxide have been shown to possess superior acid-neutralizing capacity compared to other formulations.[4][5]

| Antacid Formulation | Dosage Form | Acid Neutralizing Capacity (mEq/dose) | Reference |

| Aluminum Hydroxide / Magnesium Hydroxide | Suspension | 49.85 ± 0.97 | [5] |

| Aluminum Hydroxide / Magnesium Hydroxide | Tablet | 27.70 ± 0.79 | [5] |

| Sodium Alginate / Potassium Bicarbonate / Calcium Carbonate | Suspension | 6.50 ± 0.52 | [5] |

| Sodium Alginate / Sodium Bicarbonate / Calcium Carbonate | Tablet | 12.30 ± 0.18 | [5] |

| Aluminum Phosphate | Suspension | Not specified | [5] |

Note: The values presented are from a comparative study of different antacid formulations and may not be specific to the this compound brand, but are representative of its active ingredient class.

Experimental Protocols for Antacid Evaluation

Acid Neutralizing Capacity (ANC) Test - USP <301>

The United States Pharmacopeia (USP) general chapter <301> outlines a standardized back-titration method to determine the ANC of antacids.[5]

Methodology:

-

Sample Preparation: A precisely weighed amount of the antacid is placed in a flask.

-

Acid Digestion: A known excess of standardized hydrochloric acid (e.g., 0.5 M HCl) is added to the antacid sample. The mixture is stirred for a specified period (e.g., one hour) at a constant temperature (e.g., 37°C) to simulate gastric conditions and allow for complete reaction.

-

Back-Titration: The unreacted excess HCl is then titrated with a standardized solution of a strong base, typically sodium hydroxide (e.g., 0.5 M NaOH), to a specific pH endpoint (usually pH 3.5).

-

Calculation: The amount of HCl neutralized by the antacid is calculated by subtracting the amount of HCl that reacted with the NaOH from the initial amount of HCl added.

Below is a DOT script for the workflow of the USP <301> ANC test.

In-Vitro "Artificial Stomach-Duodenum" Model

This dynamic model provides a more physiologically relevant assessment of antacid performance by simulating gastric emptying and duodenal processes.

Methodology:

-

Stomach Compartment: The model consists of a "stomach" vessel where simulated gastric acid is continuously secreted.

-

Antacid Introduction: The antacid formulation is introduced into the stomach compartment.

-

Gastric Emptying: The mixture is gradually "emptied" into a "duodenal" compartment at a controlled rate.

-

Duodenal Compartment: The duodenal reservoir contains a simulated bicarbonate solution to mimic the alkaline environment of the duodenum.

-

pH Monitoring: The pH in both the stomach and duodenal compartments is continuously monitored to assess the antacid's effect on gastric acidity and its subsequent impact on the duodenal environment.

The following DOT script illustrates the logical flow of the artificial stomach-duodenum model.

Beyond Neutralization: Cytoprotective Mechanisms

The components of this compound, particularly aluminum hydroxide, exhibit protective effects on the gastric mucosa that are not solely attributable to acid neutralization. These mechanisms are collectively known as cytoprotection.

Stimulation of Prostaglandin E₂ (PGE₂) Synthesis

Aluminum hydroxide has been shown to stimulate the synthesis of endogenous prostaglandins, specifically PGE₂, in the gastric mucosa.[7] PGE₂ is a key signaling molecule in maintaining mucosal integrity and promoting healing.[8]

The cytoprotective effects of PGE₂ are mediated through the activation of EP2 and EP4 receptors on gastric mucosal cells.[9] This activation initiates a signaling cascade that ultimately inhibits apoptosis (programmed cell death) induced by gastric irritants.[9][10]

The signaling pathway is as follows:

-

PGE₂ Binding: PGE₂ binds to EP2 and EP4 receptors on the surface of gastric mucosal cells.

-

cAMP Production: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

-

PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

-

Inhibition of Apoptosis: PKA activation is primarily responsible for the anti-apoptotic effects, which include the inhibition of cytochrome c release from mitochondria.[9]

The DOT script below visualizes the PGE₂ signaling pathway in gastric mucosal protection.

Interaction with Gastric Mucus

The components of this compound can also interact with the gastric mucus layer, potentially enhancing its protective barrier properties. Studies have shown that certain aluminum and magnesium-containing antacid suspensions can increase the viscosity of gastric mucin, thereby strengthening the mucus barrier against acid diffusion.[11]

Conclusion

The molecular interactions of this compound's components with gastric acid are multifaceted. While the core mechanism is rapid acid neutralization, the cytoprotective effects, particularly the stimulation of the prostaglandin E₂ signaling pathway and interaction with the gastric mucus layer, contribute significantly to its therapeutic efficacy. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is crucial for the continued development and optimization of antacid therapies.

References

- 1. quora.com [quora.com]

- 2. How hydrochloric acid reacts with aluminum. Formulas and description of the process | MEL Chemistry [melscience.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Putative mechanisms of cytoprotective effect of certain antacids and sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of Cyclooxygenase, Prostaglandin E2 and EP Receptors in Mucosal Protection and Ulcer Healing in the Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of prostaglandin E2 on gastric irritant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of an aluminum-magnesium containing antacid and gastric mucus: possible contribution to the cytoprotective function of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Standardized In-Vitro Dissolution Testing of Antacid Suspensions

Introduction

Antacid suspensions are widely used over-the-counter (OTC) medications for the relief of heartburn, acid indigestion, and sour stomach.[1][2] Their efficacy is primarily determined by their ability to neutralize gastric acid. Therefore, standardized in-vitro testing protocols are crucial for the quality control, development, and comparative evaluation of these products. This document provides detailed application notes and experimental protocols for two key in-vitro tests for antacid suspensions: Acid-Neutralizing Capacity (ANC) and in-vitro dissolution testing. These protocols are based on established methodologies from the United States Pharmacopeia (USP) and relevant scientific literature.

Key In-Vitro Evaluation Parameters

The in-vitro evaluation of antacid suspensions focuses on two primary aspects:

-

Acid-Neutralizing Capacity (ANC): This test quantifies the total amount of acid that a given dose of the antacid can neutralize. It is a measure of the product's potency. The USP general chapter <301> describes a standardized back-titration method to determine ANC.[1][3]

-

Dissolution and Rate of Neutralization: This evaluates how quickly the antacid active ingredients are released from the suspension and react with acid. This is a critical parameter for determining the onset of action. For oral suspensions, the USP apparatus 2 (paddle method) is generally recommended for dissolution testing.[4][5]

Experimental Protocols

Protocol 1: Determination of Acid-Neutralizing Capacity (ANC) per USP <301>

This protocol details the back-titration method to determine the acid-neutralizing capacity of an antacid suspension.[1][2][6]

Materials and Equipment:

-

pH meter with a suitable electrode

-

Magnetic stirrer and stir bar

-

250 mL beakers

-

50 mL burette

-

Pipettes

-

Hydrochloric acid (HCl), 1.0 N, standardized

-

Sodium hydroxide (NaOH), 0.5 N, standardized

-

Deionized water (carbon dioxide-free)

-

Antacid suspension sample

Procedure:

-

Sample Preparation:

-

Acid Digestion:

-

Back-Titration:

-

Blank Titration:

-

Perform a blank titration by adding 30.0 mL of 1.0 N HCl to 70 mL of deionized water and titrating with 0.5 N NaOH to a pH of 3.5.

-

Record the volume of 0.5 N NaOH used for the blank.

-

-

Calculation of ANC:

-

The ANC, expressed in milliequivalents (mEq) per dose, is calculated using the following formula:

-

ANC (mEq) = (Volume of NaOH for blank - Volume of NaOH for sample) × Normality of NaOH

-

-

Protocol 2: In-Vitro Dissolution Testing for Antacid Suspensions

This protocol describes a general method for evaluating the dissolution profile of antacid suspensions, which can be adapted based on specific product characteristics. For oral suspensions, the USP Apparatus 2 (paddle) is typically recommended.[4][5]

Materials and Equipment:

-

USP Dissolution Apparatus 2 (Paddle Apparatus)

-

Dissolution vessels (typically 900 mL or 1000 mL)

-

Water bath for temperature control (37 ± 0.5 °C)

-

Syringes and filters for sampling

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

-

Dissolution medium (e.g., 0.1 N HCl, simulated gastric fluid without enzymes)

-

Antacid suspension sample

Procedure:

-

Apparatus Setup:

-

Sample Introduction:

-

Shake the antacid suspension well to ensure homogeneity.

-

Accurately measure a single dose of the suspension.

-

Carefully introduce the dose into the dissolution vessel, avoiding coating the paddle or shaft.

-

-

Dissolution and Sampling:

-

Start the paddle rotation immediately after sample introduction.

-

Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

For each sample, withdraw a specific volume from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

-

Filter the samples immediately using an appropriate filter to prevent undissolved particles from interfering with the analysis.

-

Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium if necessary.

-

-

Sample Analysis:

-

Analyze the filtered samples for the concentration of the active ingredient using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the cumulative percentage of the drug dissolved at each time point.

-

Data Presentation

The quantitative data obtained from these tests should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: Comparative Acid-Neutralizing Capacity (ANC) of Commercial Antacid Suspensions

| Antacid Suspension | Active Ingredients | Labeled Dose (mL) | Average ANC (mEq/dose) |

| Product A | Aluminum Hydroxide, Magnesium Hydroxide | 10 | 25.5 |

| Product B | Calcium Carbonate | 10 | 20.1 |

| Product C | Magaldrate, Simethicone | 5 | 15.8 |

| Product D | Aluminum Hydroxide, Magnesium Carbonate | 10 | 22.3 |

Note: The data presented are hypothetical and for illustrative purposes only.

Table 2: Comparative Dissolution Profile of Antacid Suspensions in 0.1 N HCl (USP Apparatus 2, 50 rpm)

| Time (minutes) | Product A (% Dissolved) | Product B (% Dissolved) | Product C (% Dissolved) |

| 5 | 45 | 60 | 55 |

| 10 | 70 | 85 | 80 |

| 15 | 85 | 95 | 92 |

| 30 | 98 | >99 | 99 |

| 45 | >99 | >99 | >99 |

| 60 | >99 | >99 | >99 |

Note: The data presented are hypothetical and for illustrative purposes only. The percentage dissolved would refer to the active ingredient(s).

Diagrams

Below are diagrams created using Graphviz (DOT language) to visualize the experimental workflows.

Caption: Workflow for Acid-Neutralizing Capacity (ANC) Test.

Caption: Workflow for In-Vitro Dissolution Testing.

References

- 1. metrohm.com [metrohm.com]

- 2. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]

- 3. â©301⪠Acid-Neutralizing Capacity [doi.usp.org]

- 4. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scribd.com [scribd.com]

- 7. uspbpep.com [uspbpep.com]

- 8. fda.gov [fda.gov]

High-performance liquid chromatography (HPLC) methods for analyzing Novaluzid components.

Application Notes and Protocols for HPLC Analysis of Novaluzid Components

This document provides detailed high-performance liquid chromatography (HPLC) methods for the quantitative analysis of the active pharmaceutical ingredients (APIs) in this compound, a pharmaceutical suspension typically containing Aluminium Hydroxide, Magnesium Hydroxide, Oxethazaine, and Simethicone. The protocols are intended for researchers, quality control analysts, and drug development professionals.

Analysis of Oxethazaine by Reverse-Phase HPLC

This application note details two validated reverse-phase HPLC (RP-HPLC) methods for the quantification of Oxethazaine in pharmaceutical formulations.[1][2]

Principle

Oxethazaine is separated from other formulation components on a C8 or C18 reversed-phase column. The separation is achieved using an isocratic mobile phase, and the analyte is detected by its UV absorbance, typically at 214 nm.[1][2] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.

Method 1: C18 Column with Formic Acid/Methanol Mobile Phase

Experimental Protocol

-

Standard Preparation : Accurately weigh and dissolve Oxethazaine working standard in a diluent (Methanol:Water, 90:10 v/v) to obtain a concentration of 86 µg/mL.[1][2]

-

Sample Preparation : Accurately measure a volume of the this compound suspension equivalent to a target concentration of Oxethazaine and dilute with the same diluent to match the standard concentration. The solution may require sonication and filtration through a 0.45 µm filter to remove excipients.

-

Chromatographic Analysis : Inject the standard and sample solutions into the HPLC system.

-

Quantification : Calculate the amount of Oxethazaine in the sample by comparing the peak area from the sample chromatogram with the peak area from the standard chromatogram.

Chromatographic Conditions

| Parameter | Value |

|---|---|

| Stationary Phase | C18 Column (250 x 4.6 mm, 5 µm)[1][2] |

| Mobile Phase | 0.05% Formic Acid Buffer : Methanol (30:70 v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][3] |

| Detection Wavelength | 214 nm[1][2] |

| Injection Volume | 20 µL (Typical) |

| Column Temperature | Ambient[1][3] |

| Retention Time | ~5.6 minutes[1] |

Method 2: C8 Column with Phosphate Buffer/Acetonitrile Mobile Phase

Experimental Protocol

-

Standard Preparation : Accurately weigh and dissolve Oxethazaine working standard in a diluent (Acetonitrile:Water, 50:50 v/v) to obtain a concentration of 196 µg/mL.[1]

-

Sample Preparation : Prepare the sample as described in Method 1, using the appropriate diluent.

-

Chromatographic Analysis : Inject the prepared solutions into the HPLC system.

-

Quantification : Calculate the concentration of Oxethazaine based on the peak area relative to the standard.

Chromatographic Conditions

| Parameter | Value |

|---|---|

| Stationary Phase | C8 Column (250 x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Ammonium Phosphate Buffer (pH 4.8) : Acetonitrile (25:75 v/v)[1][2] |

| Flow Rate | 0.9 mL/min[1] |

| Detection Wavelength | 214 nm[1][2] |

| Injection Volume | 20 µL (Typical) |

| Column Temperature | Ambient[1] |

| Retention Time | ~4.9 minutes[1] |

Workflow for Oxethazaine Analysis

Caption: General workflow for the HPLC analysis of Oxethazaine.

Analysis of Aluminium Hydroxide and Simethicone by Reverse-Phase HPLC

This section describes an RP-HPLC method for the simultaneous estimation of Aluminium Hydroxide and Simethicone.[4]

Note: The analysis of inorganic salts like Aluminium Hydroxide by conventional RP-HPLC is atypical. Standard pharmacopeial methods often rely on complexometric titrations.[5][6] This HPLC method may involve the analysis of a complex or a specific counter-ion. Users should validate this method carefully for its intended purpose.

Principle

The method uses a C18 column with a phosphate buffer and acetonitrile mobile phase to separate Simethicone and an Aluminium Hydroxide-related compound. Detection is performed via UV absorbance at 255 nm.[4]

Experimental Protocol

-

Mobile Phase Preparation : Prepare a 0.05M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer and adjust the pH to 4.6 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (ACN) in a 55:45 v/v ratio.[4]

-

Standard Preparation : Accurately weigh 5 mg of Simethicone and 5 mg of Aluminium Hydroxide standards and transfer to a 100 mL volumetric flask. Add diluent (mobile phase), sonicate to dissolve, and make up the volume. Further dilute 3 mL of this stock solution to 10 mL with the diluent.[4]

-

Sample Preparation : Accurately weigh a quantity of the suspension and prepare it similarly to the standard to achieve a comparable final concentration. Filtration through a 0.45 µm membrane filter is required before injection.

-

Chromatographic Analysis : Inject the standard and sample solutions into the HPLC system.

-

Quantification : Determine the concentration of each component by comparing their respective peak areas against the standards.

Chromatographic Conditions

| Parameter | Value |

|---|---|

| Stationary Phase | Xterra C18 Column (250 x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Phosphate Buffer (0.05M, pH 4.6) : Acetonitrile (55:45 v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 255 nm[4] |

| Injection Volume | 20 µL (Typical) |

| Column Temperature | Ambient |

| Retention Times | Aluminium Hydroxide: ~2.4 min, Simethicone: ~3.9 min[4] |

Analysis of Magnesium Hydroxide

Direct analysis of Magnesium Hydroxide by HPLC is not a standard practice. The established and recommended method for its quantification in antacid formulations is complexometric titration .[5][6]

Principle of Titrimetric Analysis

A sample of the suspension is dissolved in acid. The solution is then buffered to a high pH, and triethanolamine may be added to mask the interference from aluminum. The magnesium is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator like Eriochrome Black T.[5]

Logical Relationship for Method Selection

Caption: Decision diagram for selecting the appropriate analytical method.

References

Application Notes and Protocols for Assessing Antacid Efficacy in GERD Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for designing and conducting robust clinical trials to evaluate the efficacy of antacids in the management of Gastroesophageal Reflux Disease (GERD).

Introduction to GERD and Antacid Therapy

Gastroesophageal Reflux Disease (GERD) is a chronic condition characterized by the reflux of stomach acid into the esophagus, leading to symptoms like heartburn and acid regurgitation.[1][2] Antacids are a cornerstone of GERD management, providing rapid symptomatic relief by neutralizing gastric acid.[3][4][5][6][7] Their mechanism of action involves a simple chemical reaction where the alkaline compounds in the antacid react with and neutralize the hydrochloric acid in the stomach, thereby increasing the gastric pH.[4][5] Common active ingredients in antacids include calcium carbonate, magnesium hydroxide, aluminum hydroxide, and sodium bicarbonate.[3][5][6]

Clinical Trial Design for Antacid Efficacy

A well-designed clinical trial is crucial to substantiate the efficacy and safety of antacid formulations. The following provides a general framework for a randomized, double-blind, placebo-controlled study.

Objective: To assess the efficacy of an investigational antacid in providing rapid and sustained relief from GERD symptoms compared to a placebo.

Study Population: Adult patients (18-65 years) with a clinical diagnosis of GERD, experiencing frequent heartburn.[8][9]

Inclusion Criteria:

-

History of heartburn and/or acid regurgitation for at least 3 months.

-

Experiencing heartburn on 2 or more days per week.

-

Willingness to discontinue other acid-suppressing medications during the trial.[10]

Exclusion Criteria:

-

History of erosive esophagitis or other severe gastrointestinal conditions.[10]

-

Use of medications known to affect gastrointestinal motility or acid secretion.

-

Pregnancy or breastfeeding.

Study Design: A two-arm, parallel-group study where participants are randomized to receive either the investigational antacid or a matching placebo. The treatment period would typically last for 14 to 28 days.

Endpoints:

-

Primary Endpoint: Change from baseline in the mean heartburn severity score, as assessed by a validated patient-reported outcome (PRO) instrument.

-

Secondary Endpoints:

-

Time to onset of meaningful heartburn relief.

-

Duration of heartburn relief.

-

Proportion of heartburn-free days.

-

Change from baseline in overall GERD symptom scores (e.g., using the Gastrointestinal Symptom Rating Scale - GSRS).[8][9]

-

Use of rescue medication.

-

Change in esophageal pH parameters (in a subset of patients).

-

Logical Workflow for a Typical Antacid Clinical Trial

Caption: Workflow of a typical randomized, placebo-controlled clinical trial for antacid efficacy.

Key Experimental Protocols

Patient-Reported Outcome (PRO) Assessment

PROs are the primary tool for assessing symptom relief in GERD clinical trials.[11][12][13][14]

The GSRS is a well-validated, 15-item questionnaire that assesses a range of gastrointestinal symptoms.[2][3][4][15][16]

Objective: To quantify the severity of GERD-related symptoms at baseline and throughout the study.

Procedure:

-

Provide the self-administered GSRS questionnaire to the participant at baseline and at specified follow-up visits.[2]

-

Instruct the participant to rate the severity of each of the 15 symptoms over the preceding week on a 7-point Likert scale (1 = no discomfort, 7 = very severe discomfort).[4][16]

-

The 15 items are grouped into five symptom clusters: Reflux, Abdominal pain, Indigestion, Diarrhea, and Constipation.[4]

-

Calculate the score for each symptom cluster by summing the scores of the individual items within that cluster and dividing by the number of items.

Data Presentation:

| Symptom Cluster | Baseline Mean Score (± SD) | End-of-Treatment Mean Score (± SD) | p-value |

| Investigational Antacid Group | |||

| Reflux Syndrome | |||

| Abdominal Pain | |||

| Indigestion | |||

| Placebo Group | |||

| Reflux Syndrome | |||

| Abdominal Pain | |||

| Indigestion |

The RDQ is a 12-item self-administered questionnaire designed to assess the frequency and severity of heartburn, regurgitation, and dyspepsia.[8][11][12][14]

Objective: To specifically measure the core symptoms of GERD and their response to treatment.

Procedure:

-

Administer the RDQ at baseline and at follow-up visits.

-

Participants rate the frequency and severity of 12 symptoms over the past week on a 6-point Likert scale (0 = none, 5 = daily/severe).[14]

-

The RDQ has three subscales: Heartburn, Regurgitation, and Dyspepsia.[14]

-

The score for each subscale is calculated as the mean of the frequency and severity scores for the items in that subscale.

Data Presentation:

| RDQ Subscale | Baseline Mean Score (± SD) | End-of-Treatment Mean Score (± SD) | p-value |

| Investigational Antacid Group | |||

| Heartburn | |||

| Regurgitation | |||

| Dyspepsia | |||

| Placebo Group | |||

| Heartburn | |||

| Regurgitation | |||

| Dyspepsia |

24-Hour Esophageal pH Monitoring

This is an objective measure of esophageal acid exposure and is considered a gold standard for diagnosing GERD.[6][17][18][19][20]

Objective: To quantify the effect of the antacid on esophageal acid exposure.

Procedure:

-

A thin, flexible catheter with a pH sensor is passed through the participant's nose and positioned in the esophagus.[19][20]

-

The catheter is connected to a portable data recorder that the participant wears for 24 hours.[19][20]

-

Participants are instructed to maintain their normal daily activities and diet, and to record meal times, sleep periods, and the occurrence of GERD symptoms in a diary.

-

After 24 hours, the catheter is removed, and the data is downloaded for analysis.

-

Key parameters to be analyzed include:

-

Total time esophageal pH is below 4.

-

Number of reflux episodes.

-

Number of reflux episodes lasting longer than 5 minutes.

-

Symptom association probability (SAP) to correlate symptoms with reflux events.

-

Data Presentation:

| pH-metry Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | p-value |

| Investigational Antacid Group | |||

| % Time pH < 4 (Total) | |||

| % Time pH < 4 (Upright) | |||

| % Time pH < 4 (Supine) | |||

| Number of Reflux Episodes | |||

| Placebo Group | |||

| % Time pH < 4 (Total) | |||

| % Time pH < 4 (Upright) | |||

| % Time pH < 4 (Supine) | |||

| Number of Reflux Episodes |

Mechanism of Action of Antacids

The primary mechanism of action of antacids is the chemical neutralization of gastric acid.

Signaling Pathway of Gastric Acid Secretion and Antacid Action

Caption: Mechanism of antacid action in neutralizing gastric acid.

Safety and Tolerability

Adverse events (AEs) should be monitored and recorded throughout the clinical trial. The incidence and severity of AEs in the investigational antacid group should be compared to the placebo group. Common side effects of antacids can include constipation (with aluminum and calcium-containing antacids) or diarrhea (with magnesium-containing antacids).

Data Presentation:

| Adverse Event | Investigational Antacid Group (n=) | Placebo Group (n=) |

| Gastrointestinal | ||

| Constipation | ||

| Diarrhea | ||

| Nausea | ||

| Other | ||

| Headache |

By adhering to these detailed application notes and protocols, researchers can conduct high-quality clinical trials to rigorously assess the efficacy and safety of antacid formulations for the treatment of GERD.

References

- 1. researchgate.net [researchgate.net]

- 2. Website [eprovide.mapi-trust.org]

- 3. GSRS--a clinical rating scale for gastrointestinal symptoms in patients with irritable bowel syndrome and peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRO - Gastrointestinal [astrazeneca.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Technique, indications, and clinical use of 24 hour esophageal pH monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. bmjopengastro.bmj.com [bmjopengastro.bmj.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Validation of RDQ questionnaire [astrazenecaclinicaltrials.com]

- 12. The Reflux Disease Questionnaire: a measure for assessment of treatment response in clinical trials [healthpartners.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. The Reflux Disease Questionnaire: a measure for assessment of treatment response in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rehab-base.ru [rehab-base.ru]

- 16. Reliability and validity of the Gastrointestinal Symptom Rating Scale (GSRS) and Quality of Life in Reflux and Dyspepsia (QOLRAD) questionnaire in dyspepsia: A six-country study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of 24-h Esophageal pH Monitoring on the Diagnosis of GERD [medscape.com]

- 18. Technique, indications, and clinical use of 24 hour esophageal pH monitoring. | Semantic Scholar [semanticscholar.org]

- 19. hopkinsmedicine.org [hopkinsmedicine.org]

- 20. alahns.org [alahns.org]

In-vivo models for studying the acid-neutralizing effects of Novaluzid.

Application Notes and Protocols for Researchers

Introduction

Novaluzid is an antacid preparation containing a combination of aluminum hydroxide and magnesium hydroxide.[1] Its primary mechanism of action is the direct chemical neutralization of gastric acid, leading to a rapid increase in the pH of the stomach contents and providing relief from heartburn and acid indigestion.[1] For researchers, scientists, and drug development professionals, robust in-vivo models are essential to accurately characterize the efficacy, onset, and duration of action of antacids like this compound. These application notes provide detailed protocols for established in-vivo models to assess the acid-neutralizing properties of this compound and similar antacid formulations.

The protocols outlined herein are designed to deliver reproducible and quantifiable data on key parameters such as gastric pH, total and free acidity, gastric juice volume, and ulcer protection. This document includes methodologies for the widely used pylorus ligation model in rats, as well as considerations for conscious animal models for gastric pH monitoring. Additionally, a comprehensive overview of the signaling pathways regulating gastric acid secretion is provided to offer a deeper context for the pharmacological intervention of antacids.

Signaling Pathway of Gastric Acid Secretion

Understanding the physiological regulation of gastric acid secretion is fundamental to studying the effects of acid-neutralizing agents. Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells in the stomach lining. This process is tightly regulated by a complex interplay of neural, hormonal, and paracrine signals. The principal stimulants are acetylcholine, gastrin, and histamine.[1][2][3][4]

Below is a diagram illustrating the key signaling pathways involved in the stimulation of gastric acid secretion by parietal cells.

Caption: Signaling pathways regulating gastric acid secretion.

Experimental Protocols

Pylorus Ligation (Shay Rat) Model

The pylorus ligation model is a widely used and reproducible method for evaluating the anti-secretory and anti-ulcer activity of drugs.[5][6][7] Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric secretions, which in turn can induce ulceration. Antacids can be evaluated for their ability to neutralize the accumulated acid and protect the gastric mucosa.

Objective: To assess the acid-neutralizing and cytoprotective effects of this compound in a rat model of gastric hyperacidity and ulceration.

Materials:

-

Wistar rats (150-200g)

-

This compound oral suspension

-

Control vehicle (e.g., distilled water or 1% carboxymethyl cellulose)

-

Anesthetic (e.g., ether, isoflurane)

-

Surgical instruments (scissors, forceps, sutures)

-

pH meter

-

Centrifuge and centrifuge tubes

-

Burette and titration reagents (0.01 N NaOH, Topfer's reagent, phenolphthalein)

Procedure:

-

Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.[5][6]

-

Dosing: Divide the rats into experimental groups (e.g., control, this compound low dose, this compound high dose, standard drug like ranitidine). Administer the respective treatments orally 30-60 minutes before the surgical procedure.

-

Surgical Procedure (Pylorus Ligation):

-

Post-operative Period: Keep the animals in individual cages and deprive them of food and water for the duration of the experiment (typically 4-19 hours).[5]

-

Sample Collection: After the designated time, euthanize the animals by cervical dislocation or CO2 asphyxiation.

-

Open the abdomen and ligate the cardiac end of the stomach.

-

Carefully excise the stomach and collect the gastric contents into a graduated centrifuge tube.

-

-

Analysis of Gastric Contents:

-

Volume: Measure the volume of the gastric juice.

-

pH: Determine the pH of the gastric juice using a calibrated pH meter.

-

Centrifugation: Centrifuge the gastric contents at 2000 rpm for 10 minutes.

-

Free and Total Acidity: Titrate the supernatant against 0.01 N NaOH using Topfer's reagent (for free acidity) and phenolphthalein (for total acidity) as indicators.[5][8]

-

-

Ulcer Index Determination:

-

Open the stomach along the greater curvature and wash it with saline.

-

Examine the gastric mucosa for ulcers using a magnifying glass.

-

Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = small red spot, 2 = linear ulcer < 2 mm, etc.). The sum of the scores for each animal represents the ulcer index.

-

Experimental Workflow Diagram:

References

- 1. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. teachmeanatomy.info [teachmeanatomy.info]

- 3. naspghan.org [naspghan.org]

- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 5. scribd.com [scribd.com]

- 6. Preliminary Study of Gastroprotective Effect of Aloe perryi and Date Palm Extracts on Pyloric Ligation-Induced Gastric Ulcer in Experimental Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcdr.net [jcdr.net]

- 8. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

Application Note: Determination of Acid-Neutralizing Capacity (ANC) of Novaluzid

Audience: Researchers, scientists, and drug development professionals.